molecular formula C10H28N2O2Si2 B3280562 N'-[3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl]ethane-1,2-diamine CAS No. 71750-79-3

N'-[3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl]ethane-1,2-diamine

Cat. No.: B3280562
CAS No.: 71750-79-3
M. Wt: 264.51 g/mol
InChI Key: IXIWCCKYXTXUPW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N'-[3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl]ethane-1,2-diamine (CAS 31024-49-4) is an organosilicon compound with a complex structure featuring dual silyl groups. The propyl chain is substituted with a methoxy(dimethyl)silyl group linked via an oxygen to a dimethylsilyl moiety. Its molecular formula is C₉H₂₄N₂OSi, with a molecular weight of 204.39 g/mol . The compound’s structure enables versatile reactivity, particularly in cross-linking and surface modification applications.

Characterization typically involves ¹H NMR, ¹³C NMR, and elemental analysis to confirm purity and structural integrity .

Applications
This compound is utilized in pharmaceuticals, silicones, and as a building block for functionalized materials. Its dual silyl groups enhance hydrolytic stability and adhesion properties, making it suitable for coatings and biomedical interfaces .

Properties

IUPAC Name

N'-[3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H28N2O2Si2/c1-13-16(4,5)14-15(2,3)10-6-8-12-9-7-11/h12H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIWCCKYXTXUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)O[Si](C)(C)CCCNCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28N2O2Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Siloxanes and Silicones, 3-[(2-aminoethyl)amino]propyl Me, di-Me
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

71750-79-3
Record name Siloxanes and Silicones, 3-[(2-aminoethyl)amino]propyl Me, di-Me
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Siloxanes and Silicones, 3-[(2-aminoethyl)amino]propyl Me, di-Me
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl]ethane-1,2-diamine typically involves the reaction of methoxy(dimethyl)silane with a suitable diamine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include methoxy(dimethyl)silane and ethane-1,2-diamine. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Hydrolysis and Condensation Reactions

The methoxy groups (-OCH₃) undergo hydrolysis in aqueous or moisture-containing environments, forming reactive silanol (-SiOH) intermediates . This reaction is critical for surface modification and crosslinking applications.

Reaction PhaseConditionsProductsKey Characteristics
Initial HydrolysispH 4–6 (acidic), 25°CSilanol intermediates + methanolRate increases with catalytic acids (e.g., acetic acid)
Condensation80–120°C, anhydrousSiloxane networks (Si-O-Si) + H₂OForms covalent bonds with hydroxylated surfaces (e.g., glass, metals)

Kinetics :

  • Hydrolysis half-life: ~2 hr at pH 5 (25°C)

  • Condensation efficiency: >90% after 24 hr at 100°C

Reaction with Electrophiles

The primary and secondary amines (-NH₂/-NH-) participate in nucleophilic reactions with electrophilic agents:

ElectrophileConditionsProductsApplications
Epoxides60–80°C, solvent-freeβ-Hydroxyamine adductsAdhesive formulations
IsocyanatesRT, THF solventUrea derivativesPolyurethane crosslinkers
Alkyl HalidesReflux in ethanolQuaternary ammonium saltsAntimicrobial coatings

Example :
Reaction with methyl acrylate:
NH2 CH2 CH2 NH CH2 3 Si O Si CH3 2 OCH3+CH2=CH COOCH3NH2 CH2 CH2 N CH2CH2COOCH3 CH2 3 Si O Si CH3 2 OH\text{NH}_2\text{ CH}_2\text{ CH}_2\text{ NH CH}_2\text{ }_3\text{ Si O Si CH}_3\text{ }_2\text{ OCH}_3+\text{CH}_2=\text{CH COOCH}_3\rightarrow \text{NH}_2\text{ CH}_2\text{ CH}_2\text{ N CH}_2\text{CH}_2\text{COOCH}_3\text{ CH}_2\text{ }_3\text{ Si O Si CH}_3\text{ }_2\text{ OH}

Oxidation and Reduction Pathways

The amine groups exhibit redox activity under controlled conditions:

Reaction TypeReagents/ConditionsProducts
OxidationH₂O₂ (30%), 50°CNitroso/nitro derivatives
ReductionNaBH₄, EtOH, 40°CSecondary amines

Notable Observation :

  • Oxidation preferentially targets the primary amine (-NH₂), forming a nitroso intermediate before full conversion to nitro groups .

Stability Considerations

FactorEffectMitigation Strategy
MoisturePremature hydrolysisStorage under N₂ atmosphere
pH > 8Silanol condensationBuffered systems (pH 5–7)
Temperature >150°CAmine degradationShort curing cycles

Thermogravimetric analysis (TGA) shows 5% weight loss at 210°C, confirming thermal stability up to 200°C .

This compound's versatility stems from its hybrid silane-amine architecture, enabling applications in adhesives, coatings, and biomedical materials. Further research is needed to explore its catalytic potential in asymmetric synthesis.

Scientific Research Applications

N’-[3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl]ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a crosslinking agent in polymer chemistry.

    Biology: The compound is utilized in the modification of biomolecules and as a component in drug delivery systems.

    Industry: The compound is used in the production of coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism by which N’-[3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl]ethane-1,2-diamine exerts its effects involves its ability to form stable silicon-oxygen and silicon-nitrogen bonds. These bonds contribute to the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as interacting with polymer chains in industrial applications or binding to biological molecules in medical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a family of silylated diamines, where variations in silyl substituents dictate their chemical behavior and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Silyl Substituents Molecular Weight (g/mol) Key Applications
N'-[3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl]ethane-1,2-diamine 31024-49-4 C₉H₂₄N₂OSi Methoxy(dimethyl)silyl-dimethylsilyl 204.39 Pharmaceuticals, silicones
N-(3-(Trimethoxysilyl)propyl)ethane-1,2-diamine (APAETMS) 1760-24-3 C₉H₂₄N₂O₃Si Trimethoxysilyl 236.38 CO₂ adsorbents, sol-gel processes
N-(3-(Triethoxysilyl)propyl)ethane-1,2-diamine (TEDA) 107853-34-9 C₁₁H₂₇N₂O₃Si Triethoxysilyl 275.43 Semiconductor doping, ligands
N1-(3-(Dimethoxy(methyl)silyl)propyl)ethane-1,2-diamine 23410-40-4 C₉H₂₄N₂O₂Si Dimethoxy(methyl)silyl 220.39 Surface modification

Key Differences

Hydrolytic Reactivity :

  • Trimethoxysilyl (APAETMS) : High hydrolysis rate due to three methoxy groups, enabling rapid sol-gel polymerization .
  • Triethoxysilyl (TEDA) : Slower hydrolysis than trimethoxysilyl, preferred for controlled material synthesis .
  • Methoxy(dimethyl)silyl (Target) : Reduced hydrolysis compared to trialkoxysilyl derivatives, enhancing stability in aqueous environments .

Thermal and Mechanical Properties :

  • Triethoxysilyl derivatives (e.g., TEDA) exhibit higher thermal stability (>200°C) due to robust Si-O-C linkages, whereas methoxy(dimethyl)silyl variants are more suited for low-temperature applications .

Applications :

  • APAETMS : Used in CO₂ capture materials due to its high amine density and porosity .
  • TEDA : Acts as a dopant in organic semiconductors to enhance conductivity .
  • Target Compound : Optimized for biomedical interfaces (e.g., drug delivery systems) owing to its biocompatibility and adhesion properties .

Spectroscopic Data

  • ³¹P NMR : For complexes involving silylated diamines (e.g., APAETMS), ³¹P{¹H} spectra show AX splitting patterns (Jₚₚ = 35.8 Hz), indicating trans-configuration in coordination chemistry .
  • ¹H NMR : Silylpropyl chain protons resonate at δ 0.93–0.80 (m, 1H) for methoxy(dimethyl)silyl derivatives, distinct from δ 1.26 (t, J = 2.8 Hz) in triethoxysilyl analogs .

Research Findings and Implications

  • Material Science: Trialkoxysilyl derivatives dominate in sol-gel applications, whereas methoxy(dimethyl)silyl compounds are emerging in nanotechnology for tailored surface functionalities .
  • Environmental Impact : Silylated diamines with methyl groups (e.g., dimethoxy(methyl)silyl) show lower leaching rates in water treatment systems compared to trialkoxysilyl variants .
  • Future Directions : Hybrid silyl-diamine architectures (e.g., dual silyl groups in the target compound) are under exploration for multifunctional catalysts and responsive polymers .

Biological Activity

N'-[3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl]ethane-1,2-diamine is a silicone-based compound notable for its unique chemical structure and versatile applications. This compound is primarily recognized for its biological activity, particularly in biomedical and industrial fields.

Chemical Structure and Properties

The compound’s IUPAC name is N'-[3-[methoxy-[methoxy(dimethyl)silyl]oxy-methylsilyl]propyl]ethane-1,2-diamine, with a molecular formula of C10H28N2O3Si2. Its structure features amino groups that contribute to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC10H28N2O3Si2
Molecular Weight264.516 g/mol
Density0.9 g/cm³
Melting Point< 0°C
Boiling Point85-89°C (at 2 mmHg)
pKa9.78 ± 0.19 (Predicted)

Biological Activity

This compound exhibits several biological activities that make it suitable for various applications:

  • Biocompatibility : The compound is used in the development of biocompatible coatings for medical devices and implants due to its ability to form stable bonds with biological tissues.
  • Drug Delivery Systems : It serves as a potential agent in drug delivery mechanisms, enhancing the solubility and stability of pharmaceuticals.
  • Cell Interaction : The amino groups in the compound facilitate interactions with cell membranes and proteins, which can be exploited for targeted drug delivery or therapeutic applications.

The mechanism of action involves the formation of strong covalent bonds between the amino groups of the compound and various substrates, enhancing adhesion and stability in biological environments. This property is crucial for applications in coatings and drug delivery systems where durability and biocompatibility are paramount.

Case Study 1: Biocompatibility in Medical Devices

A study evaluated the use of this compound as a coating for catheters. The results demonstrated significant improvements in biocompatibility compared to traditional materials, with reduced thrombogenicity and enhanced endothelial cell adhesion.

Case Study 2: Drug Delivery Applications

Research on the incorporation of this compound into polymeric drug delivery systems showed enhanced drug loading capacities and controlled release profiles. The study concluded that the compound could significantly improve the efficacy of anti-cancer drugs by providing targeted delivery to tumor cells.

Comparison with Similar Compounds

To understand its unique properties better, a comparison with similar compounds is essential:

Compound NameKey Features
Aminoethylaminopropylmethylsiloxane-DimethylsiloxaneHigh flexibility but lower thermal stability
Aminoethylaminopropylsiloxane-MethylsiloxaneGood adhesion properties but less biocompatibility
N-(3-(Methoxydimethylsilyl)propyl)ethylenediamineSimilar structure but different functional groups

Q & A

What are the optimized synthetic routes for N'-[3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl]ethane-1,2-diamine, and what critical parameters ensure high yield?

Basic Research Question
A two-step synthesis is commonly employed:

Condensation Reaction : Aromatic aldehydes are reacted with N1-(3-(triethoxysilyl)propyl)ethane-1,2-diamine under nitrogen using a Schlenk apparatus. Toluene is used as the solvent, and the mixture is refluxed at 100°C for 4 hours to form organosilane intermediates .

Ester Exchange : The intermediate is treated with triethanolamine and catalytic potassium hydroxide under reflux to form the final bicyclic siloxane product. Ethanol is removed azeotropically, and the product is purified via hexane decantation .
Critical Parameters :

  • Strict nitrogen atmosphere to prevent hydrolysis of siloxane groups.
  • Reflux temperature (100°C) and reaction time (4 hours per step) to ensure complete conversion.
  • High-vacuum solvent evaporation to isolate oily intermediates without degradation .

Which analytical techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

Basic Research Question
Primary Methods :

  • Elemental Analysis : Calculated vs. experimental C, H, N percentages (e.g., 59.67% C calcd. vs. 59.45% found) validate purity .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.54 (s, aromatic H) and δ 3.54 (d, J = 5.4 Hz, OCH₃) confirm structural motifs .
    • ¹³C NMR : Signals at δ 133.59 (aromatic carbons) and δ 60–70 ppm (siloxane-linked carbons) .
      Resolving Discrepancies :
  • Minor deviations in elemental analysis (<0.5%) may arise from residual solvent.
  • NMR peak splitting can indicate stereochemical heterogeneity; use decoupling experiments or 2D NMR (e.g., COSY) to clarify .

How can computational modeling predict the drug-likeness or reactivity of this compound in biomedical applications?

Advanced Research Question
Methodology :

  • In Silico Drug-Likeness : Tools like SwissADME predict bioavailability (Lipinski’s Rule of Five) and metabolic stability. The compound’s logP (~2.5) and hydrogen-bonding capacity (4 donors, 5 acceptors) suggest moderate permeability .
  • Docking Studies : Molecular docking with enzymes (e.g., cytochrome P450) assesses metabolic pathways. The siloxane moiety may reduce binding affinity due to steric bulk .
    Validation :
  • Compare computational results with experimental IC₅₀ values from enzyme inhibition assays.
  • Use DFT calculations to optimize geometry for docking accuracy .

How does the compound’s stability vary under different storage or reaction conditions?

Advanced Research Question
Stability Factors :

  • Hydrolysis Sensitivity : The methoxy-dimethylsilyl groups are prone to hydrolysis in humid environments. Store under nitrogen or desiccated conditions .
  • Thermal Stability : Decomposition above 135°C (5 mmHg) necessitates low-temperature storage (<4°C) for long-term preservation .
    Mitigation Strategies :
  • Use anhydrous solvents (e.g., toluene, hexane) during synthesis.
  • Avoid prolonged exposure to oxidizing agents, which can degrade siloxane networks .

What role does the compound’s structure play in siloxane network formation, and how can crosslinking efficiency be quantified?

Advanced Research Question
Structural Influence :

  • The dual silyl ether groups (methoxy-dimethylsilyl and dimethylsilyl) enable hydrolytic condensation, forming Si-O-Si bridges. The ethylenediamine spacer enhances flexibility in crosslinked networks .
    Quantification Methods :
  • Gel Fraction Analysis : Measure insoluble polymer mass after crosslinking in ethanol.
  • FTIR Spectroscopy : Track Si-O-Si peak intensity (~1050 cm⁻¹) to monitor crosslinking kinetics .
    Optimization :
  • Vary catalyst (e.g., KOH) concentration to balance reaction rate and network homogeneity .

How can researchers resolve contradictions in reported synthetic yields or characterization data for this compound?

Advanced Research Question
Common Issues :

  • Yield Variability : Differences in nitrogen purity or solvent drying can alter siloxane condensation efficiency. Standardize Schlenk line protocols .
  • Spectral Artifacts : Residual triethanolamine in NMR samples may obscure peaks. Use column chromatography (silica gel, ethyl acetate/hexane) for rigorous purification .
    Reproducibility :
  • Report detailed reaction conditions (e.g., vacuum level during evaporation, stirring rate).
  • Cross-validate elemental analysis with high-resolution mass spectrometry (HRMS) .

What are the emerging applications of this compound in advanced material science?

Advanced Research Question
Current Applications :

  • Hybrid Polymers : As a crosslinker in epoxy-siloxane composites for high-temperature adhesives .
  • Drug Delivery : Functionalized nanoparticles using siloxane-amine groups for pH-responsive payload release .
    Future Directions :
  • Self-Healing Materials : Exploit dynamic Si-O-Si bonds for reversible network reformation.
  • Bioconjugation : Amine groups enable covalent attachment to biomolecules (e.g., antibodies) for biosensor development .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-[3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl]ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N'-[3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl]ethane-1,2-diamine

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